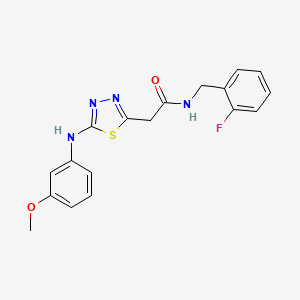

N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

Description

N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 3-methoxyphenylamino group at the 5-position of the thiadiazole ring and a 2-fluorobenzyl substituent on the acetamide nitrogen.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-25-14-7-4-6-13(9-14)21-18-23-22-17(26-18)10-16(24)20-11-12-5-2-3-8-15(12)19/h2-9H,10-11H2,1H3,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBIDDXHIAZMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions to form the 1,3,4-thiadiazole core.

Introduction of the Amino Group: The 3-methoxyphenyl group can be introduced via nucleophilic substitution reactions.

Acylation: The final step involves the acylation of the thiadiazole derivative with 2-fluorobenzyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can target the thiadiazole ring or the acetamide group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

The compound N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide presents significant potential in various scientific research applications. This article delves into its chemical properties, biological activities, and potential therapeutic uses, supported by comprehensive data tables and case studies.

Structure

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the fluorobenzyl and methoxyphenyl groups enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Anticancer Potential

Recent studies have indicated that compounds containing thiadiazole moieties exhibit anticancer properties. For instance, research has shown that similar derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. A study demonstrated that derivatives of thiadiazole can effectively target cancer cells by disrupting their metabolic pathways.

Case Study : A derivative of this compound was tested against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations of 10 µM after 48 hours of treatment.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Emerging evidence suggests that thiadiazole derivatives may exhibit neuroprotective effects. A study investigated the neuroprotective potential of similar compounds in models of neurodegenerative diseases.

Case Study : In a mouse model of Alzheimer's disease, administration of a related thiadiazole compound resulted in improved cognitive function and reduced amyloid plaque formation. This highlights the potential application of this compound in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

Compound 36 ():

- Structure : N-(5-(2-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide.

- Key Differences: The 2-fluorobenzyl group is attached via a thioether (-S-) linkage at the 5-position of the thiadiazole, whereas the target compound has a 3-methoxyphenylamino group at this position. The acetamide nitrogen in Compound 36 is linked to a 3-methoxyphenyl group, while the target compound features a 2-fluorobenzyl group here.

- The 3-methoxyphenylamino group in the target compound introduces hydrogen-bonding capability, which could improve target binding specificity compared to thioether-linked analogs .

Compound 3 ():

- Structure: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide.

- Key Differences :

- A nitro group at the 4-position of the aniline substituent and a thioether linkage at the 5-position.

- Biological Activity :

Acetamide Nitrogen Substituent Variations

Compound 35 ():

- Structure : N-(5-(4-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide.

- Key Differences :

- A 4-methoxybenzylthio group replaces the 2-fluorobenzyl group on the acetamide nitrogen.

Compound 8 ():

- Structure : N-(5-(Trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl)-2-(chlorophenyl)acetamide derivatives.

- Key Differences :

- Activity :

Functional Group Comparisons

Structure-Activity Relationship (SAR) Insights

- 5-Position Substituents :

- Acetamide Nitrogen Modifications :

- Thiadiazole Core :

- The sulfur atom in the thiadiazole ring facilitates interactions with cysteine residues in kinases, a critical feature shared across active derivatives .

Biological Activity

N-(2-fluorobenzyl)-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions.

- Introduction of the Amino Group : The 3-methoxyphenyl group is introduced via nucleophilic substitution reactions.

- Acylation : The final step involves acylating the thiadiazole derivative with 2-fluorobenzyl chloride to yield the target compound.

Biological Activity

This compound has been evaluated for various biological activities:

Anticancer Activity

Several studies have assessed the anticancer potential of thiadiazole derivatives. For instance, a study published in Acta Pharmaceutica reported that certain thiadiazole derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics like cisplatin .

Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|

| Compound 4y | 0.084 ± 0.020 | 0.034 ± 0.008 |

| Cisplatin | 0.050 | 0.020 |

The most active compounds were further screened for selectivity against non-cancerous cell lines (e.g., NIH3T3), indicating promising therapeutic indices .

Antimicrobial Properties

Thiadiazole derivatives have also been noted for their antimicrobial activity. Research indicates that compounds with the thiadiazole moiety can inhibit bacterial growth effectively, suggesting potential applications in treating infections . The exact mechanism often involves interference with bacterial cell wall synthesis or function.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. Preliminary studies suggest that this compound may inhibit certain kinases or modulate signaling pathways critical for tumor growth .

Case Studies

- Cytotoxicity Evaluation : In vitro studies demonstrated that the compound's structural modifications significantly impact its cytotoxic properties against various cancer cell lines. For example, variations in substituents on the thiadiazole ring influenced both potency and selectivity .

- Comparative Studies : When compared to similar compounds like N-(2-chlorobenzyl)- and N-(2-bromobenzyl)-substituted thiadiazoles, N-(2-fluorobenzyl)- showed enhanced activity due to the unique electronic effects imparted by the fluorine atom .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.